Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso) Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666668
InChI: InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2,17D,18D
SMILES:
Molecular Formula: C18H22O2
Molecular Weight: 276.4 g/mol

Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)

CAS No.:

Cat. No.: VC16666668

Molecular Formula: C18H22O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso) -

Specification

Molecular Formula C18H22O2
Molecular Weight 276.4 g/mol
IUPAC Name 4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol
Standard InChI InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2,17D,18D
Standard InChI Key PBBGSZCBWVPOOL-WQNCLESNSA-N
Isomeric SMILES [2H]C([2H])(C)C([2H])(C1=CC=C(C=C1)O)C([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C
Canonical SMILES CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Introduction

Structural and Chemical Identity of Hexestrol-d6

Table 1: Key Chemical Identifiers of Hexestrol-d6

PropertyValueSource
Molecular FormulaC18H16D6O2\text{C}_{18}\text{H}_{16}\text{D}_6\text{O}_2PubChem
Molecular Weight276.4 g/molPubChem
IUPAC Name4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenolPubChem
Canonical SMILES[2H]C([2H])([2H])CC(C1=CC=C(C=C1)O)C(CC([2H])([2H])[2H])C2=CC=C(C=C2)OPubChem

Isotopic Labeling and Stability

Deuterium incorporation at the hexane positions confers several advantages:

  • Enhanced Metabolic Stability: The carbon-deuterium bond’s higher bond dissociation energy compared to carbon-hydrogen slows enzymatic degradation, prolonging the compound’s half-life in biological systems .

  • Mass Spectrometric Detectability: The six-deuterium label creates a distinct mass shift, enabling unambiguous identification in complex matrices via techniques like LC-MS/MS .

Synthesis and Industrial Production

Quality Control in Production

Industrial synthesis prioritizes isotopic purity, verified through:

  • Nuclear Magnetic Resonance (NMR): 2H^2\text{H}-NMR confirms deuterium incorporation at specified positions.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic distribution .

Applications in Scientific Research

Pharmacokinetic and Metabolic Studies

Hexestrol-d6’s isotopic labeling makes it indispensable for:

  • Tracer Studies: Quantifying absorption, distribution, metabolism, and excretion (ADME) profiles of estrogens in vivo.

  • Enzyme Kinetics: Elucidating the role of cytochrome P450 isoforms in estrogen metabolism through deuterium isotope effects .

Environmental Toxicology

As a stable analogue of environmental estrogens, Hexestrol-d6 aids in:

  • Pollutant Tracking: Monitoring the environmental persistence and bioaccumulation of synthetic estrogens.

  • Receptor Binding Assays: Assessing estrogen receptor (ER) affinity relative to non-deuterated counterparts .

Comparative Analysis with Non-Deuterated Hexestrol

Structural and Functional Equivalence

Hexestrol-d6 retains the estrogenic activity of its non-deuterated parent compound, as deuterium substitution minimally perturbs molecular interactions. Key comparisons include:

Table 2: Hexestrol vs. Hexestrol-d6

ParameterHexestrolHexestrol-d6
Molecular FormulaC18H22O2\text{C}_{18}\text{H}_{22}\text{O}_2C18H16D6O2\text{C}_{18}\text{H}_{16}\text{D}_6\text{O}_2
Molecular Weight270.4 g/mol276.4 g/mol
Detectability in MSBaseline+6 Da shift
Metabolic Half-lifeShorterExtended

Research Advantages

  • Isotopic Dilution Avoidance: Co-administration with non-deuterated hexestrol allows simultaneous quantification of endogenous and exogenous estrogen levels without cross-interference .

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